

An In-depth Technical Guide to the Primary Sequence of Ranatuerin-4 Peptide

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Compound of Interest

Compound Name: *Ranatuerin-4*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the antimicrobial peptide **Ranatuerin-4**, focusing on its primary sequence, biological activity, and the experimental methodologies used for its characterization. **Ranatuerin-4** belongs to a family of antimicrobial peptides (AMPs) isolated from the skin of the American bullfrog, *Rana catesbeiana*.^{[1][2]} These peptides are key components of the frog's innate immune system, offering protection against a wide range of pathogens.^[3]

Primary Sequence and Structural Characteristics

The primary sequence of **Ranatuerin-4** consists of 24 amino acid residues. A notable feature of **Ranatuerin-4** is the presence of an intramolecular disulfide bridge, which forms a heptapeptide ring structure.^{[1][2]} This cyclic domain is a common characteristic among many ranatuerin peptides and is believed to be important for their biological activity.^{[3][4][5]}

Table 1: Primary Sequence of **Ranatuerin-4**

Property	Details
Amino Acid Sequence	FLPFIARLAAKVFPSIICSVTKKC[6]
Length	24 amino acids[6]
UniProt ID	P82819[6]
Source Organism	Rana catesbeiana (American bullfrog)[1][6]
Key Feature	Intramolecular disulfide bridge forming a heptapeptide ring[1][2]

Biological Activity: Quantitative Data

Ranatuerin-4 exhibits antibacterial activity, particularly against Gram-positive bacteria. The primary mechanism of action for many ranatuerin peptides involves the disruption of the microbial cell membrane.[4][5] The following table summarizes the available quantitative data for **Ranatuerin-4** and related ranatuerin peptides for comparative purposes.

Table 2: Antimicrobial and Hemolytic Activity of Ranatuerin Peptides

Peptide	Organism/Cell Type	Assay	Result
Ranatuerin-4	Staphylococcus aureus	MIC	55 μ M[6]
Ranatuerin-2PLx	Staphylococcus aureus	MIC	< 256 μ M[3]
Escherichia coli	MIC	< 256 μ M[3]	
Horse Erythrocytes	Hemolysis	< 15% at MIC for S. aureus and E. coli[3]	
Ranatuerin-1T	Staphylococcus aureus	MIC	120 μ M[7][8]
Escherichia coli	MIC	40 μ M[7][8]	
Candida albicans	MIC	Inactive[7]	
Ranatuerin-2Pb	Horse Erythrocytes	HC50	16.11 μ M[9]

MIC: Minimum Inhibitory Concentration; HC50: 50% Hemolytic Concentration

Experimental Protocols

This section details the standard methodologies for the synthesis, purification, and biological evaluation of **Ranatuerin-4**.

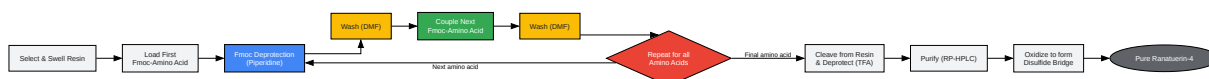
Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Chemical synthesis of peptides like **Ranatuerin-4** is typically achieved through Fmoc (9-fluorenylmethoxycarbonyl) based solid-phase peptide synthesis (SPPS).[1][10][11]

Methodology:

- **Resin Selection and Preparation:** A suitable resin, such as Rink amide resin for a C-terminal amide or 2-chlorotrityl resin for a C-terminal carboxylic acid, is selected.[6] The resin is swelled in a solvent like dimethylformamide (DMF) or dichloromethane (DCM).[6][11]

- First Amino Acid Loading: The C-terminal amino acid (in this case, Cysteine) with its alpha-amino group protected by Fmoc is covalently attached to the resin.[6][11]
- Deprotection: The Fmoc protecting group on the alpha-amino group of the resin-bound amino acid is removed using a mild base, typically a solution of 20% piperidine in DMF, to expose a free amine.[4][6]
- Coupling: The next Fmoc-protected amino acid in the sequence is activated using coupling reagents (e.g., HBTU, HATU) and added to the reaction vessel. This activated amino acid then forms a peptide bond with the free amine on the growing peptide chain.[1]
- Iteration: The deprotection and coupling steps are repeated for each amino acid in the **Ranatuerin-4** sequence.
- Cleavage and Deprotection: Once the full peptide chain is assembled, it is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA).[1][11]
- Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
- Disulfide Bridge Formation: The linear peptide is subjected to an oxidation reaction to form the intramolecular disulfide bridge between the two cysteine residues.



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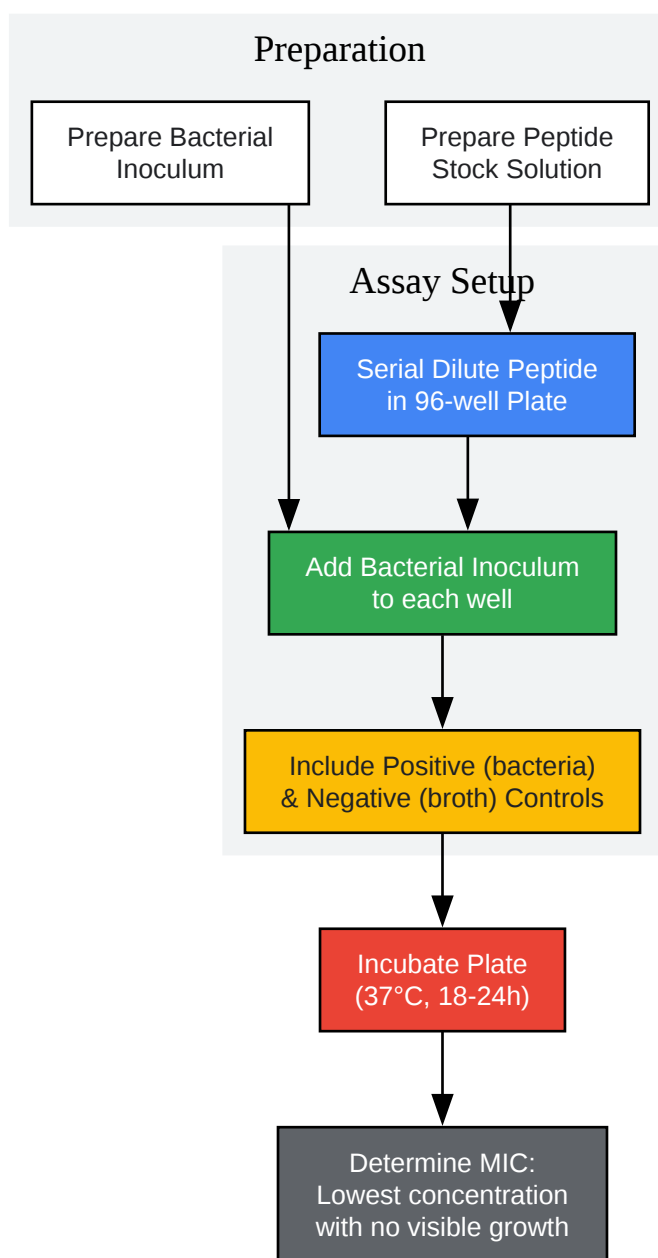
*Workflow for Solid-Phase Peptide Synthesis (SPPS) of **Ranatuerin-4**.*

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial peptide.[\[12\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

Methodology:

- **Bacterial Culture Preparation:** A bacterial strain (e.g., *S. aureus*) is grown in a suitable broth medium (e.g., Mueller-Hinton Broth, MHB) overnight at 37°C.[\[12\]](#)[\[15\]](#) The culture is then diluted to a standardized concentration (e.g., 5×10^5 CFU/mL).[\[12\]](#)
- **Peptide Dilution:** A stock solution of **Ranatuerin-4** is prepared and serially diluted in a 96-well microtiter plate to obtain a range of concentrations.[\[13\]](#)[\[14\]](#)
- **Inoculation:** The standardized bacterial suspension is added to each well of the microtiter plate containing the peptide dilutions.[\[12\]](#)[\[13\]](#) Control wells containing only bacteria (positive control) and only broth (sterility control) are included.
- **Incubation:** The plate is incubated at 37°C for 18-24 hours.[\[12\]](#)[\[15\]](#)
- **MIC Determination:** The MIC is determined as the lowest concentration of the peptide at which there is no visible growth of the microorganism.[\[16\]](#) This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a plate reader.[\[15\]](#)



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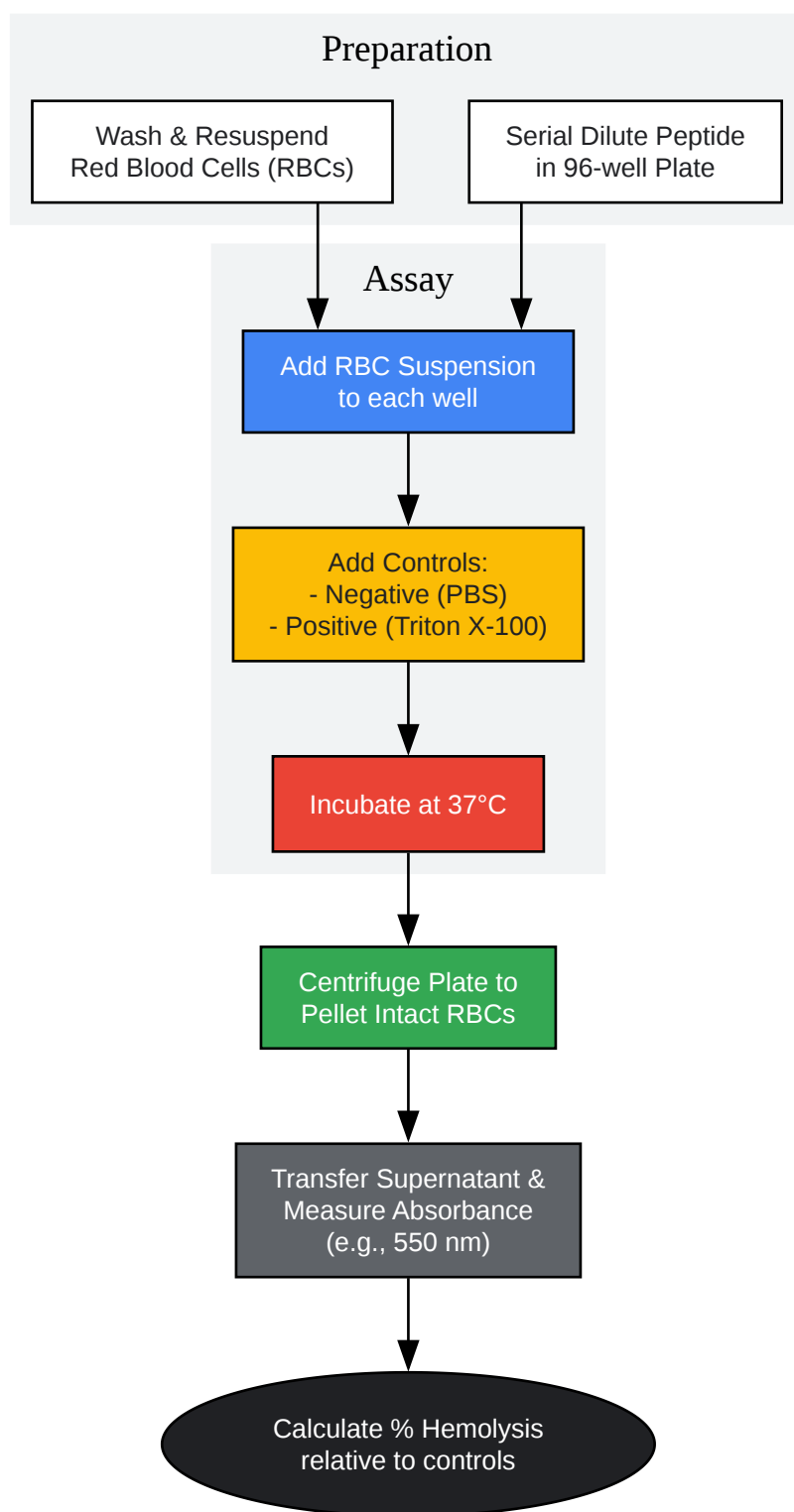
Workflow for Minimum Inhibitory Concentration (MIC) Assay.

Hemolysis Assay

This assay evaluates the toxicity of the peptide towards mammalian cells, typically red blood cells (erythrocytes).^{[3][16]}

Methodology:

- Erythrocyte Preparation: Fresh red blood cells (e.g., from horse or human blood) are washed multiple times with a phosphate-buffered saline (PBS) solution by centrifugation to remove plasma and other components.[3][17] The washed cells are then resuspended in PBS to a specific concentration (e.g., a 2% solution).[3]
- Peptide Incubation: The peptide is serially diluted in PBS in a 96-well plate. The erythrocyte suspension is then added to each well.
- Controls: A negative control (erythrocytes in PBS only) for 0% hemolysis and a positive control (erythrocytes with 1% Triton X-100) for 100% hemolysis are included.[3][16]
- Incubation: The plate is incubated at 37°C for a specified time, typically 1 to 2 hours.[3]
- Measurement: After incubation, the plate is centrifuged to pellet the intact red blood cells. The supernatant, containing released hemoglobin from lysed cells, is transferred to a new plate.
- Quantification: The amount of hemoglobin released is quantified by measuring the absorbance of the supernatant at a specific wavelength (e.g., 550 nm).[3] The percentage of hemolysis is calculated relative to the positive control.



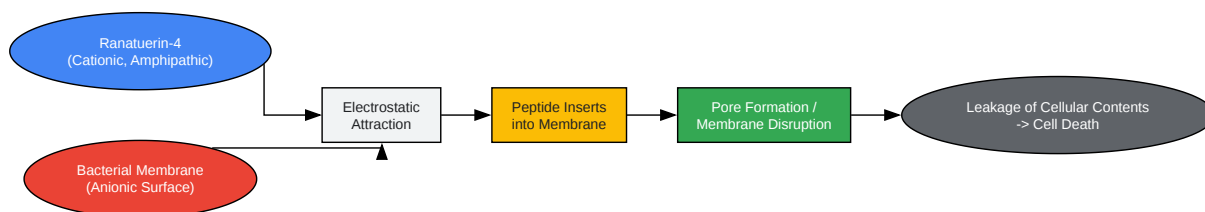
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Workflow for Hemolysis Assay.

Proposed Mechanism of Action

Antimicrobial peptides like ranatuerins are generally thought to act by disrupting the integrity of the bacterial cell membrane.^[4] This mechanism is driven by the peptide's physicochemical properties, including its positive charge and amphipathic nature.

- **Electrostatic Attraction:** The positively charged residues in **Ranatuerin-4** are attracted to the negatively charged components of the bacterial membrane (e.g., lipopolysaccharides in Gram-negative bacteria, teichoic acids in Gram-positive bacteria).
- **Membrane Insertion and Pore Formation:** Upon binding, the peptide inserts into the lipid bilayer. It is hypothesized that multiple peptide molecules then aggregate to form pores or channels in the membrane. This process disrupts the membrane's structural integrity and permeability.
- **Cell Lysis:** The formation of pores leads to the leakage of essential ions and metabolites from the cell and the dissipation of the membrane potential, ultimately resulting in cell death.



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*Proposed Mechanism of Action for **Ranatuerin-4**.*

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